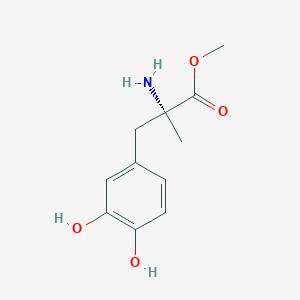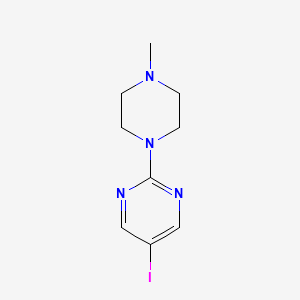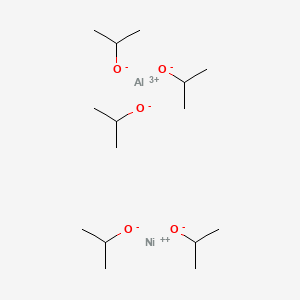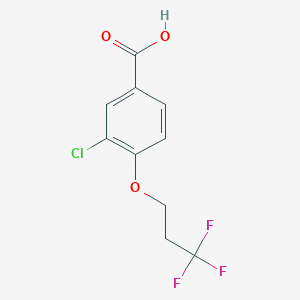
D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a hydroxyl group at the third position and a methyl ester group, which enhances its solubility and reactivity in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester typically involves the esterification of the corresponding amino acid. One common method is the reaction of D-Tyrosine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high throughput. The process may also involve purification steps such as crystallization and recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways involving tyrosine derivatives. It serves as a model compound for understanding the behavior of tyrosine in biological systems .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. They are investigated for their role in modulating neurotransmitter levels and treating neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its derivatives are employed in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals .
Mécanisme D'action
The mechanism of action of D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester involves its interaction with various enzymes and receptors in the body. It acts as a substrate for tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA). This step is crucial in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine .
Comparaison Avec Des Composés Similaires
α-Methyl-p-tyrosine (AMPT): A tyrosine hydroxylase inhibitor used in the treatment of pheochromocytoma.
L-DOPA: A precursor to dopamine used in the treatment of Parkinson’s disease.
Tyrosine methyl ester hydrochloride: A derivative used in various chemical syntheses.
Uniqueness: D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester is unique due to its specific structural modifications, which enhance its solubility and reactivity. These properties make it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m1/s1 |
Clé InChI |
MKFJJXIMFTXSEM-LLVKDONJSA-N |
SMILES isomérique |
C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N |
SMILES canonique |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12090063.png)

![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)





![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)



